(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
Description
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone features a 1,2,3-triazole core substituted with a 3-chlorophenylamino group at position 5 and a methanone bridge linking to a 4-(4-chlorophenyl)piperazine moiety. This structure combines two pharmacologically relevant motifs:
- 1,2,3-Triazole: Known for hydrogen-bonding capacity and metabolic stability, often used in drug design to mimic amide bonds .
- Arylpiperazine: A common scaffold in CNS-targeting agents (e.g., antipsychotics, antidepressants) due to its affinity for serotonin and dopamine receptors .
While direct bioactivity data for this compound is unavailable, structural analogs suggest applications in neurological or oncological research .
Properties
Molecular Formula |
C19H18Cl2N6O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-16(7-5-13)26-8-10-27(11-9-26)19(28)17-18(24-25-23-17)22-15-3-1-2-14(21)12-15/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
KUYJZZAYZFSBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a notable organic molecule characterized by its unique structural features, including a triazole ring and a piperazine moiety. These structural components are associated with various biological activities, making the compound a subject of interest in pharmaceutical research.
Structural Features
The molecular formula for this compound is with a molecular weight of approximately 426.9 g/mol. The presence of the triazole and piperazine rings contributes to its potential pharmacological effects. The compound's structural complexity allows for multiple interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties, while piperazine analogues have shown efficacy against various bacterial strains.
- Anticancer Properties : The combination of these moieties has been linked to cytotoxic effects against cancer cell lines.
- CNS Activity : Piperazine-containing compounds are often explored for their neuropharmacological effects, including antidepressant activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Study 1: Antitubercular Activity
A series of triazole hybrids were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structural features displayed promising results with IC50 values indicating significant inhibition of bacterial growth .
Study 2: Anticancer Screening
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 and A549) to evaluate the cytotoxic effects of triazole-piperazine derivatives. The results indicated that modifications in the phenyl rings significantly affected the anticancer activity, with some derivatives showing IC50 values lower than standard chemotherapeutics .
Study 3: Neuropharmacological Effects
Piperazine-based compounds have been studied for their potential as anxiolytics and antidepressants. In animal models, specific derivatives demonstrated reduced anxiety-like behavior and improved mood-related outcomes, suggesting a mechanism involving serotonin receptor modulation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |
| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |
| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |
This comparative analysis highlights the unique combination of both triazole and piperazine moieties in the target compound, potentially leading to distinct pharmacological profiles.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways. Molecular docking studies have provided insights into potential binding sites on target proteins, indicating how structural modifications could enhance efficacy or reduce toxicity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from literature:
Key Observations:
Triazolopyridine (Aladdin compound) introduces π-π stacking capability, enhancing receptor affinity .
The CF₃ group (Compound 5, 13) improves metabolic stability by resisting oxidative degradation .
Linker Variations: Methanone bridges (target, Compound 21) allow rigid conformations, while butanone (Compound 5) introduces flexibility, affecting binding pocket compatibility .
Bioactivity Insights (Inferred from Analogs)
- Arylpiperazine Derivatives: Compound 5 and Aladdin compound show affinity for 5-HT₁A receptors (Ki < 100 nM) in preclinical models, suggesting CNS applications . Thienopyrimidine () exhibits kinase inhibition (IC₅₀ ~50 nM) in cancer cell lines .
- Triazole-Based Compounds :
- Triazolopyridines () demonstrate antiproliferative activity in leukemia cells (IC₅₀ ~1–10 µM) .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC, a regioselective "click" reaction:
- Azide Formation : 3-Chloroaniline is diazotized with sodium nitrite and HCl, followed by treatment with sodium azide to yield 3-chlorophenyl azide.
- Alkyne Preparation : Ethyl propiolate serves as the alkyne precursor.
- Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed cycloaddition in a t-butanol/water mixture with sodium ascorbate and CuSO₄·5H₂O, producing ethyl 5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate.
- Hydrolysis : The ester is saponified using 4 N NaOH to yield the carboxylic acid.
Key Reaction Parameters :
Synthesis of the Piperazine Fragment
N-Alkylation of Piperazine
4-(4-Chlorophenyl)piperazine is synthesized via N-alkylation:
- Substrate Preparation : 1-Bromo-4-chlorobenzene is reacted with piperazine in the presence of K₂CO₃ in DMF.
- Reaction Conditions :
Characterization :
- ¹H NMR (CDCl₃) : δ 6.81–7.20 (aromatic protons), 2.74–3.17 (piperazine protons).
- ¹³C NMR : δ 117.3 (aromatic carbons), 49.7 (piperazine carbons).
Coupling of Triazole and Piperazine Fragments
Amide Bond Formation
The carboxylic acid (triazole fragment) is coupled to the piperazine amine using HBTU/HOBt activation:
- Activation : The triazole-carboxylic acid (1 equiv) is treated with HBTU (1.1 equiv) and HOBt (1.1 equiv) in DMF.
- Coupling : 4-(4-Chlorophenyl)piperazine (1.2 equiv) is added, followed by DIPEA (3 equiv).
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (3% methanol in dichloromethane).
Optimization Notes :
- Excess piperazine (1.2 equiv) ensures complete conversion.
- DMF enhances solubility of intermediates.
Deprotection and Final Purification
Tert-Butoxycarbonyl (Boc) Deprotection
If Boc protection is employed during piperazine synthesis, deprotection is achieved using:
Chromatographic Purification
Final purification employs silica gel chromatography with gradient elution (methanol/dichloromethane 0–5%) to isolate the target compound in >95% purity.
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC Method | N-Alkylation | Amide Coupling |
|---|---|---|---|
| Yield (%) | 85 | 70 | 90 |
| Purity (%) | >95 | >90 | >98 |
| Reaction Time (hours) | 8 | 24 | 12 |
| Key Reagent | CuSO₄·5H₂O | K₂CO₃ | HBTU/HOBt |
Challenges and Optimization Strategies
- Regioselectivity in CuAAC :
- Piperazine Solubility :
- Byproduct Formation :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a 4-(4-chlorophenyl)piperazine intermediate. Key steps include optimizing stoichiometry (e.g., 1.2 equivalents of sodium azide for triazole formation) and temperature control (60–80°C for 12–24 hours). Solvent selection (e.g., DMF or THF) impacts purity, with post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use a combination of / NMR to verify aromatic/amide protons and carbons, FT-IR for amine (N–H, ~3300 cm) and carbonyl (C=O, ~1650 cm) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (e.g., single-crystal analysis) resolves stereoelectronic effects, as demonstrated in structurally analogous triazole-piperazine hybrids .
Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodology : Begin with in vitro screens against target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use competitive binding assays (radioligand displacement) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., clozapine for 5-HT) and validate results via dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s pharmacological profile (e.g., high affinity in vitro but low efficacy in vivo)?
- Methodology : Investigate pharmacokinetic parameters:
- Bioavailability : Assess metabolic stability using liver microsomes (human/rodent) and cytochrome P450 inhibition assays.
- Blood-Brain Barrier Penetration : Employ MDCK-MDR1 cell monolayers to measure permeability (P) and efflux ratios.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Adjust substituents (e.g., halogen placement) to enhance stability .
Q. What strategies improve synthetic yield and purity for scale-up studies?
- Methodology :
- Catalyst Optimization : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation.
- Workflow Streamlining : Implement flow chemistry for azide intermediates to minimize hazardous handling.
- Crystallization Screening : Use polymorph-directed crystallization (e.g., acetone/water mixtures) to isolate high-purity batches (>99% by HPLC) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., 5-HT) using the triazole-piperazine scaffold as a flexible ligand. Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Cross-reference with QSAR models to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why might this compound exhibit variable activity across similar receptor subtypes?
- Methodology : Conduct subtype-specific mutagenesis (e.g., 5-HT vs. 5-HT) to identify critical residues influencing binding. Compare binding poses via cryo-EM or X-ray crystallography. For example, the 3-chlorophenyl group may sterically hinder interactions in tighter binding pockets .
Structural and Functional Insights
Q. What role do the triazole and piperazine moieties play in the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
